4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide, also known as Glimepiride Impurity B, is a chemical compound with the molecular formula and a molecular weight of 351.42 g/mol. This compound is primarily recognized as an impurity related to the pharmaceutical agent Glimepiride, which is used in the management of type 2 diabetes. The compound is classified as a sulfonamide due to the presence of the sulfonamide functional group, which is significant in medicinal chemistry for its antibacterial properties.
The synthesis of 4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide involves several steps:
The molecular structure of 4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide can be represented using various structural notations:
CCC1=C(C)CN(C(=O)NCCc2ccc(cc2)S(=O)(=O)N)C1=O
InChI=1S/C16H21N3O4S/c1-3-14-11(2)10-19(15(14)20)16(21)18-9-8-12-4-6-13(7-5-12)24(17,22)23/h4-7H,3,8-10H2,1-2H3,(H,18,21)(H2,17,22,23)
The structure features a pyrrolinone ring fused with a benzenesulfonamide moiety. The presence of ethyl and methyl groups contributes to its pharmacological activity.
The compound can participate in various chemical reactions typical for sulfonamides and amides:
These reactions are crucial for understanding its stability and reactivity in biological systems.
The mechanism of action for compounds like 4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide typically involves:
These mechanisms are vital for its role in diabetes management.
The physical and chemical properties of 4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide include:
Property | Value |
---|---|
Molecular Formula | C16H21N3O4S |
Molecular Weight | 351.42 g/mol |
Purity | >95% (HPLC) |
Appearance | White solid |
Storage Temperature | +4 °C |
These properties indicate that it is stable under proper storage conditions but may degrade under inappropriate handling or exposure to moisture.
The primary applications of 4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide include:
Understanding these applications highlights its significance in pharmaceutical research and development.
The compound exhibits a complex molecular architecture that integrates three key subunits: a deuterated pyrrolinone ring, a carboxamidoethyl spacer, and a benzenesulfonamide moiety. Its systematic IUPAC name—4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide—precisely reflects this organization and the position of isotopic labeling. The "d5" designation specifies pentadeuteration at the ethyl group (CD2-CD3) attached to the pyrrolinone ring [1] [7].
The non-deuterated counterpart (CAS 119018-29-0) shares identical connectivity but lacks isotopic substitution:
Table 1: Nomenclature and Structural Identifiers
Compound Type | Systematic Name | CAS Registry | Molecular Formula | Molecular Weight |
---|---|---|---|---|
Deuterated Form | 4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide | Not specified | C16H16D5N3O4S | 356.45 g/mol |
Non-deuterated Analog | 4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide | 119018-29-0 | C16H21N3O4S | 351.42 g/mol |
This deuterated compound functions as a crucial precursor in the multistep synthesis of deuterium-labeled Glimepiride—a third-generation sulfonylurea antidiabetic drug. The benzenesulfonamide moiety undergoes selective chemical transformations to form the sulfonylurea bridge characteristic of the active pharmaceutical ingredient. This synthetic role is explicitly validated by its designation as "Glimepiride Impurity B" in pharmacopeial standards, reflecting its presence as a known intermediate in Glimepiride synthesis [1] [8].
The synthetic pathway involves:
Table 2: Synthetic Role in Glimepiride Production
Synthetic Stage | Compound Role | Key Transformation | Functional Group Involvement |
---|---|---|---|
Intermediate Precursor | Deuterated building block | Sulfonamide activation | Benzenesulfonamide group |
Pharmacopeial Designation | Glimepiride Related Compound B | Quality control marker | Entire molecular structure |
Structural Significance | Core fragment retention | Maintains deuterated pyrrolinone | 3-Ethyl-d5-4-methyl-2-oxopyrrolin moiety |
Strategic incorporation of five deuterium atoms (d5) at the ethyl group (CD2-CD3) substantially enhances molecular stability while preserving the compound's steric and electronic properties. This isotopic modification leverages the kinetic isotope effect (KIE), where deuterium-carbon bonds exhibit greater dissociation energy compared to hydrogen-carbon bonds. Consequently, metabolic degradation pathways involving oxidative dealkylation are significantly slowed, extending the compound's in vivo half-life without altering its target interactions [3] [7].
Key research applications include:
Table 3: Research Advantages of Deuterium Labeling
Research Application | Deuterium Impact | Analytical Advantage |
---|---|---|
Metabolic Pathway Tracing | Reduced degradation rate | Enhanced detection of metabolic intermediates |
Enzyme Mechanism Studies | Altered bond cleavage kinetics | Differentiation of enzymatic vs. non-enzymatic pathways |
Pharmacokinetic Profiling | Extended half-life (t½) | Improved plasma concentration-time curve resolution |
Isotope Effect Quantification | Measurable kH/kD ratios | Precise determination of rate-determining steps |
The deuterium-induced mass increase (+5 Da) creates distinctive mass spectral signatures, allowing unambiguous differentiation from endogenous metabolites in complex biological matrices. This property is particularly valuable in high-resolution LC-MS studies investigating the distribution and biotransformation of sulfonylurea derivatives in preclinical models [3] [7].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9